molecular formula C18H13ClN4O B12179597 2-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(1H-pyrrol-1-yl)benzamide

2-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(1H-pyrrol-1-yl)benzamide

Cat. No.: B12179597
M. Wt: 336.8 g/mol
InChI Key: OLRXCJJDJUFUAT-UHFFFAOYSA-N
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Description

2-Chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(1H-pyrrol-1-yl)benzamide is a heterocyclic compound featuring a benzamide backbone substituted with a chlorine atom at position 2, a benzimidazol-2-ylidene group at the amide nitrogen, and a 1H-pyrrole moiety at position 3. Such features are common in bioactive molecules targeting enzymes or receptors requiring planar aromatic recognition .

Properties

Molecular Formula

C18H13ClN4O

Molecular Weight

336.8 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-chloro-5-pyrrol-1-ylbenzamide

InChI

InChI=1S/C18H13ClN4O/c19-14-8-7-12(23-9-3-4-10-23)11-13(14)17(24)22-18-20-15-5-1-2-6-16(15)21-18/h1-11H,(H2,20,21,22,24)

InChI Key

OLRXCJJDJUFUAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=C(C=CC(=C3)N4C=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common route includes:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.

    Introduction of the pyrrole ring: This step involves the reaction of the benzimidazole derivative with a pyrrole compound, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Chlorination: The final step is the chlorination of the benzamide group, which can be done using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the benzimidazole core or the benzamide group, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated benzamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Reduced forms of the benzimidazole core or benzamide group.

    Substitution: Substituted benzamide derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant anticancer properties. Studies have shown that 2-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(1H-pyrrol-1-yl)benzamide can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its effectiveness against both gram-positive and gram-negative bacteria suggests potential applications in developing new antimicrobial agents. The structure of the compound allows it to interact with bacterial membranes, disrupting their integrity and leading to cell death.

Agricultural Applications

Pesticidal Activity
In agricultural science, compounds similar to 2-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(1H-pyrrol-1-yl)benzamide have been explored for their potential as eco-friendly pesticides. Their ability to target specific pests while minimizing harm to beneficial organisms makes them attractive alternatives to conventional pesticides. Field studies have indicated that these compounds can effectively manage pest populations while reducing the ecological footprint of agricultural practices.

Plant Growth Regulation
Emerging research suggests that this compound may act as a plant growth regulator, enhancing growth rates and improving crop yields. By modulating hormonal pathways within plants, it can promote root development and increase resistance to environmental stressors such as drought and salinity.

Materials Science

Catalysis
The unique structural features of 2-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(1H-pyrrol-1-yl)benzamide position it as a valuable catalyst in organic synthesis. Its ability to facilitate reactions under mild conditions can lead to more sustainable manufacturing processes in the chemical industry.

Nanomaterials Development
Recent studies have explored the use of this compound in the synthesis of nanomaterials. Its incorporation into nanostructures has shown promise in enhancing the properties of materials used in electronics and photonics, potentially leading to advancements in device performance.

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in cancer cell lines; modulates survival pathways
Antimicrobial PropertiesEffective against gram-positive and gram-negative bacteria; disrupts membrane integrity
Pesticidal ActivityReduces pest populations while preserving beneficial insects
Plant Growth RegulationEnhances growth rates; improves drought resistance
CatalysisFacilitates organic reactions under mild conditions
Nanomaterials DevelopmentEnhances electronic and photonic material properties

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: The compound can inhibit enzyme activity, bind to receptor sites, or intercalate into DNA, disrupting normal cellular processes. These interactions can lead to anti-cancer or anti-microbial effects by inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Benzimidazole Derivatives

  • N-(1H-Benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides (e.g., compounds 28–32 in ): These derivatives replace the benzimidazol-2-ylidene group with a benzimidazol-2-yl-acetamide linkage and incorporate pyrazole or triazole substituents.
  • 2-n-Butyl-5-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole (): Sulfonyl-substituted benzimidazoles exhibit enhanced metabolic stability compared to the target compound’s benzamide core but lack the pyrrole moiety, which may limit hydrogen-bond donor capacity .

Chlorobenzamide Analogues

  • ZVT (2-chloro-N-[1-(5-{[2-(4-fluorophenoxy)ethyl] sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl) ethyl]benzamide, ): Shares the 2-chlorobenzamide scaffold but replaces the benzimidazol-2-ylidene and pyrrole groups with a triazole-thioether chain.
  • 2-Chloro-N-(1-cyanocyclopropyl)-5-[2'-methyl-5'-(pentafluoroethyl)-4'-(trifluoromethyl)-2'H-[1,3'-bipyrazol]-4-yl]benzamide (): Incorporates a cyanocyclopropyl group and fluorinated bipyrazole, enhancing steric bulk and electronegativity. Such modifications likely improve target selectivity but increase synthetic complexity .

Functional Group Impact on Properties

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Interactions Potential Applications
Target Compound (this work) Benzamide + benzimidazol-2-ylidene 2-Cl, 5-pyrrole NH hydrogen bonding, π-π stacking Kinase inhibition, antimicrobial
N-(1H-Benzimidazol-2-yl)acetamides Benzimidazole + acetamide Pyrazole/triazole substituents Moderate H-bonding, van der Waals Enzyme inhibition
ZVT Benzamide + triazole-thioether 4-Fluorophenoxyethyl sulfanyl Hydrophobic interactions Antitubercular
2-n-Butyl-5-chloro-benzimidazole Sulfonylated benzimidazole 2,4-Dimethylphenylsulfonyl Enhanced metabolic stability Antiparasitic/anti-inflammatory

Biological Activity

2-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(1H-pyrrol-1-yl)benzamide is a heterocyclic compound that has attracted attention due to its potential biological activities. This compound is characterized by a benzimidazole core fused with a pyrrole moiety, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(1H-pyrrol-1-yl)benzamide is C15H13ClN6OC_{15}H_{13}ClN_{6}O, with a molecular weight of 339.74 g/mol. The presence of chlorine and nitrogen heteroatoms in its structure suggests that it may exhibit diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing benzimidazole and pyrrole moieties often display significant antimicrobial , anticancer , and anti-inflammatory properties. The biological activities of 2-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(1H-pyrrol-1-yl)benzamide can be summarized as follows:

Anticancer Activity

Several studies have focused on the anticancer potential of benzimidazole derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for some related compounds range from 3.0 µM to 22.54 µM, indicating strong inhibitory effects on cell proliferation .

Antimicrobial Activity

The antimicrobial efficacy of benzimidazole derivatives has been documented extensively. For example, derivatives have demonstrated potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication .

Anti-inflammatory Activity

Compounds similar to 2-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(1H-pyrrol-1-yl)benzamide have also been evaluated for anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in the inflammatory response .

Data Tables

Biological Activity Cell Line/Organism IC50 Value Reference
AnticancerMCF-73.0 µM
AnticancerA54922.54 µM
AntimicrobialStaphylococcus aureusNot specified
AntimicrobialEscherichia coliNot specified
Anti-inflammatoryVariousNot specified

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of a series of benzimidazole derivatives similar to the compound . The results indicated that these compounds exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines. The combination of these derivatives with doxorubicin demonstrated a synergistic effect, enhancing the overall cytotoxicity compared to individual treatments .

Case Study 2: Antimicrobial Properties

In another research effort, derivatives were tested against various microbial strains. The findings revealed that certain compounds effectively inhibited the growth of Staphylococcus aureus, showcasing their potential as antimicrobial agents. The study highlighted structure-activity relationships (SAR), indicating that modifications in the benzimidazole structure could enhance antimicrobial activity .

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